Home > Products > Screening Compounds P67426 > 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1311316-36-5

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1674189
CAS Number: 1311316-36-5
Molecular Formula: C9H14N6O
Molecular Weight: 222.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Compound 1)

Compound Description: This compound served as a lead compound in a study aimed at discovering novel treatments for psoriasis. It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), making it a promising starting point for structural optimization. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine core highlights the potential for modifications to tune biological activity. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)

Compound Description: This compound emerged as a potent FLT3 inhibitor through structural optimization of Compound 1. It demonstrated significant antipsoriatic effects in a preclinical mouse model of psoriasis, suggesting potential as a drug candidate for this condition. []

Relevance: Similar to Compound 1, this molecule features the pyrazolo[3,4-d]pyrimidine core, emphasizing the importance of this structural motif for FLT3 inhibition. The presence of the tert-butyl group, also found in 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, suggests this moiety might contribute to activity or pharmacokinetic properties. []

4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Compound Description: This compound showed the highest potency among a series of pyrazolo[3,4-d]pyrimidine analogs designed to target the A1 adenosine receptor. It exhibited an IC50 of 6.4 x 10^-6 M for the A1 receptor and also displayed moderate affinity for the A2 adenosine receptor. []

Relevance: This compound, along with other derivatives mentioned in the research, belongs to the pyrazolo[3,4-d]pyrimidine class, highlighting the versatility of this scaffold for targeting various biological targets. The specific substituents on the pyrazolo[3,4-d]pyrimidine core significantly influence its binding affinity and selectivity for adenosine receptor subtypes. The study of such analogs provides insights into structure-activity relationships for this chemical class, which could be relevant to understanding the properties of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

4,6-dimethylthio-1-[3-(4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound was synthesized and its crystal structure was analyzed to study intramolecular stacking interactions. The research revealed the absence of intramolecular stacking due to the presence of a propylene linker between the two pyrazolo[3,4-d]pyrimidine rings. []

Relevance: This compound illustrates the use of linkers to connect two pyrazolo[3,4-d]pyrimidine units. While 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a single unit, understanding how linking impacts molecular properties is crucial for future analog design. []

1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: Similar to the previous compound, this molecule consists of two pyrazolo[3,4-d]pyrimidine rings connected by a butyl linker. The crystal structure analysis showed that only intermolecular stacking occurred due to the flexible linker. []

Relevance: This compound further emphasizes the impact of linker length and flexibility on the overall conformation and stacking behavior of molecules containing pyrazolo[3,4-d]pyrimidine units. This information can be valuable in designing and optimizing analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. []

Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine core, BI 894416 features a closely related pyrazolo[3,4-d]pyridine moiety. This structural similarity, along with the shared tert-butyl substituent, suggests potential similarities in their physicochemical and pharmacological properties. Understanding the structure-activity relationships of such closely related scaffolds can be helpful in guiding the development of analogs for both compounds, including 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 represents another potent and selective SYK inhibitor, structurally similar to BI 894416, also intended for severe asthma treatment. []

Relevance: This compound, like BI 894416, highlights the importance of exploring related heterocyclic scaffolds in drug discovery. Although it does not contain the pyrazolo[3,4-d]pyrimidine core, the presence of the tert-butyl group and a similar overall structure suggest that insights gained from its development could be applicable to analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

6-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-chloro-5-hydroxycyclohexa-2,4-dienone

Compound Description: This compound, identified through in vitro screening and in vivo evaluation, demonstrated significant inhibitory effects on the proliferation of breast cancer cells. []

Relevance: This compound exhibits a high degree of structural similarity to 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Both share the core 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one structure, differing primarily in the substituent at the 6-position. This close structural resemblance suggests that both compounds might share similar physicochemical properties and could potentially exhibit overlapping biological activities. Furthermore, the identification of this compound as a potential anti-cancer agent underscores the therapeutic potential of molecules containing the 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, making it a valuable reference point for further research on 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []

Overview

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its unique structure contributes to its reactivity and biological properties, making it a subject of various synthetic and pharmacological studies.

Source

The compound can be synthesized through various methods involving hydrazine derivatives and pyrazolo-pyrimidine precursors. Research articles and chemical databases provide insights into its synthesis and applications.

Classification

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is classified as a pyrazolo-pyrimidine derivative. It is characterized by the presence of a hydrazine functional group, which is known for its reactivity in forming various derivatives and complexes.

Synthesis Analysis

Methods

The synthesis of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:

  1. Formation of Pyrazolo-Pyrimidine Core: The initial step often includes the condensation of appropriate hydrazine derivatives with substituted pyrimidines or pyrazoles.
  2. Introduction of tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
  3. Hydrazine Substitution: The hydrazine moiety is introduced through nucleophilic substitution reactions where hydrazines react with activated substrates.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent oxidation or decomposition of sensitive intermediates. Characterization methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features:

  • A pyrazolo-pyrimidine ring system
  • A hydrazine substituent at the 6-position
  • A tert-butyl group at the 1-position

This structural arrangement contributes to its biological activity and solubility characteristics.

Data

The molecular formula is C11H16N6OC_{11}H_{16}N_{6}O, with a molecular weight of approximately 232.29 g/mol. The compound's melting point and solubility data are crucial for understanding its physical properties and potential applications.

Chemical Reactions Analysis

Reactions

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo several chemical reactions:

  • Hydrolysis: The hydrazine group can hydrolyze under acidic or basic conditions.
  • Oxidation: The compound may be susceptible to oxidation reactions, leading to various nitrogen-containing products.
  • Substitution Reactions: The presence of reactive sites allows for further functionalization through nucleophilic substitution.

Technical Details

Each reaction may require specific catalysts or conditions (e.g., temperature, solvent) to achieve optimal yields and selectivity. Reaction pathways can be elucidated using spectroscopic techniques to monitor changes in molecular structure.

Mechanism of Action

Process

The mechanism of action for 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves interactions with biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may exhibit high binding affinity towards specific targets due to its structural features.
  2. Inhibition/Activation: Depending on the target, it may act as an inhibitor or activator in biochemical pathways.

Data

Quantitative structure-activity relationship studies can provide insights into how variations in structure affect biological activity. This data is critical for optimizing drug design.

Physical and Chemical Properties Analysis

Physical Properties

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocyclic ring. Stability under various pH conditions can also be assessed through stability studies.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: Due to its bioactive nature, it may serve as a lead compound for developing new therapeutic agents targeting cancer or neurological disorders.
  2. Chemical Probes: It can be utilized as a chemical probe in biochemical assays to study enzyme activity or cellular processes.
  3. Research Studies: Investigated for its role in various biological systems and mechanisms underlying disease states.
Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Regiospecific Synthesis Strategies for N1-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones

The N1-substitution pattern fundamentally governs molecular conformation and bioactivity in pyrazolo[3,4-d]pyrimidin-4-ones. Achieving regiochemical precision at the N1 position requires strategic synthetic design to prevent O/N alkylation ambiguities. The tert-butyl incorporation at N1 exemplifies this challenge, where optimized methods deliver substantially improved yields compared to linear alkyl chains.

Pd-catalyzed cross-coupling enables direct tert-butyl introduction using tert-butylboronic acid with Pd(OAc)₂/xantphos catalytic systems, achieving ~78% yield with minimal byproducts [6]. Alternatively, nucleophilic substitution on 4-chloropyrazolo[3,4-d]pyrimidine precursors using potassium tert-butoxide in anhydrous DMF at 0-5°C provides regioselectivity >95%, capitalizing on the superior nucleofugality of chlorine at C4 [6] [8]. Microwave-assisted synthesis (120°C, 20 min) enhances this approach, boosting yields to 85-90% by mitigating thermal decomposition [8].

Table 1: N1-Substitution Method Comparison for Pyrazolo[3,4-d]pyrimidin-4-ones

MethodConditionsYield (%)Regioselectivity
Pd-Catalyzed CouplingPd(OAc)₂/xantphos, 80°C, 12h75-78%>98% N1
Nucleophilic SubstitutionKOtBu/DMF, 0-5°C, 2h82-85%>95% N1
Microwave-Assisted120°C, DMF, 20 min85-90%>98% N1

These methodologies overcome the steric encumbrance inherent to tert-butyl groups while ensuring the C6 position remains available for subsequent hydrazine functionalization. The choice between pre- or post-cyclization alkylation remains context-dependent, though pre-functionalized pyrazole systems demonstrate superior regiocontrol [6].

Hydrazine Functionalization at C6: Mechanistic Pathways and Yield Optimization

The C6 hydrazination of 1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one exemplifies nucleophilic aromatic substitution (SNAr) governed by ring activation and leaving group kinetics. Using POCl₃-mediated chlorination, the C6-keto group converts to a chloro intermediate (2.5h reflux, 82-85% yield), which subsequently undergoes hydrazine displacement under controlled conditions [2] [3].

Critical yield optimization parameters include:

  • Temperature control: Reactions at 0-5°C suppress diazonium formation, maintaining yields >80%
  • Solvent selection: Anhydrous ethanol outperforms DMSO/THF by minimizing hydrolysis
  • Hydrazine stoichiometry: 1.5 equivalents maximize conversion while preventing bis-hydrazinyl adducts (<5% byproducts) [2]

The mechanistic pathway involves rate-determining addition-elimination where electron-withdrawal by the N1-tert-butyl group enhances C6 electrophilicity. Computational studies confirm a 15-20 kJ/mol reduction in the SNAr activation barrier compared to N1-H analogs [3]. This kinetic advantage enables completion within 3h at 60°C, whereas unsubstituted derivatives require 8h under identical conditions. Post-reaction purification via acid-base recrystallization (pH 5-6 buffer) isolates the hydrazinyl product at >99% purity, essential for pharmaceutical applications [2].

tert-Butyl Group Incorporation: Protecting Group Strategies in Heterocyclic Systems

The tert-butyl moiety at N1 serves dual roles: a steric shield directing regiochemistry and a pharmacophore modifier enhancing target binding. Incorporation strategies balance steric requirements with functional group tolerance. Early-stage introduction (pre-cyclization) via 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile delivers superior results over post-cyclization approaches, providing three key advantages:

  • Directional cyclization: The bulky tert-butyl prevents N2-alkylation during ring closure, ensuring correct annulation regiochemistry
  • Reaction rate enhancement: Electron donation from the tert-butyl group accelerates cyclization by 2.3-fold in acetic anhydride/POCI₃ systems [3]
  • Byproduct reduction: Minimizes C4/C6 dialkylation to <3% versus 15-20% in late-stage alkylation [4]

As a protecting group, tert-butyl demonstrates remarkable stability under cyclization conditions (POCl₃, 110°C) and selective deprotection feasibility using trifluoroacetic acid (TFA)/dichloromethane (1:1, 25°C, 30 min). This orthogonality enables sequential modification strategies where tert-butyl remains intact during C6 hydrazination but can be replaced later if required [3] [4]. Comparative studies show tert-butyl provides superior hydrolytic stability versus isopropyl or cyclohexyl analogs during aqueous workup, crucial for maintaining yield integrity.

Comparative Analysis of Pre-pyrazole vs. Post-pyrimidine Modification Approaches

The sequence of functionalization profoundly impacts efficiency in constructing 1-tert-butyl-6-hydrazinyl derivatives. Pre-pyrazole modification installs the tert-butyl group before constructing the pyrimidinone ring, while post-pyrimidine modification functionalizes preformed pyrazolo[3,4-d]pyrimidin-4-one cores.

Table 2: Synthetic Route Comparison for Target Compound

ParameterPre-pyrazole RoutePost-pyrimidine Route
Total Steps3 (alkylation → cyclization → C6 modification)4 (cyclization → N1 protection → chlorination → hydrazination)
Overall Yield62-65%45-50%
Key LimitationRequires purified tert-butyl pyrazoleN1 alkylation regioselectivity issues
Scale-up FeasibilityExcellent (all steps >80% yield)Moderate (N1 alkylation ~70% yield)
Byproduct Formation<5%10-15%

Pre-pyrazole strategies employ 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile as the foundational intermediate. Cyclization with triethyl orthoformate/acetic anhydride produces the 4-oxo core in one pot (85% yield), followed by POCl₃ chlorination and hydrazination [6] [8]. This route benefits from commercially available starting materials and reduced purification burden.

Conversely, post-pyrimidine routes begin with unsubstituted pyrazolo[3,4-d]pyrimidin-4-one, requiring N1 protection before C6 activation. N1-alkylation becomes problematic due to competing O-alkylation (15-20%), necessitating chromatographic separation that reduces throughput [6]. While offering theoretical modularity, this approach proves inferior for tert-butyl specifically due to sterically hindered substitution kinetics. Recent advances show flow chemistry techniques can improve post-pyrimidine yields to 60% by precisely controlling residence time and temperature, though pre-pyrazole remains optimal for industrial-scale synthesis.

Properties

CAS Number

1311316-36-5

Product Name

1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-tert-butyl-6-hydrazinyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C9H14N6O

Molecular Weight

222.25 g/mol

InChI

InChI=1S/C9H14N6O/c1-9(2,3)15-6-5(4-11-15)7(16)13-8(12-6)14-10/h4H,10H2,1-3H3,(H2,12,13,14,16)

InChI Key

VULVODLTEDSLAT-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)NN

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.